molecular formula C8H8BrNaO B12660050 Sodium 4-bromo-2,6-xylenolate CAS No. 85712-10-3

Sodium 4-bromo-2,6-xylenolate

Cat. No.: B12660050
CAS No.: 85712-10-3
M. Wt: 223.04 g/mol
InChI Key: UPEUQPKXADLKGG-UHFFFAOYSA-M
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Description

Contextualizing Brominated Xylenolate Frameworks in Organic Chemistry

Bromination is a fundamental and widely utilized transformation in organic synthesis, serving to introduce a bromine atom into a molecular framework. nih.gov This process is critical for creating versatile intermediates, as the carbon-bromine (C-Br) bond is moderately reactive and can participate in a wide array of subsequent reactions. wikipedia.org In the context of aromatic compounds like xylenol, bromination proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org For 2,6-xylenol, the directing effects of the hydroxyl and methyl groups, combined with the steric hindrance at the positions adjacent to the methyl groups, selectively guide the bromination to the para-position, yielding 4-bromo-2,6-xylenol with high regioselectivity. vulcanchem.com

The presence of the bromine atom on the xylenolate framework is significant for several reasons. Organobromine compounds are established precursors in numerous synthetic applications, from pharmaceuticals to materials. nih.govwikipedia.org The C-Br bond has an intermediate bond dissociation energy compared to other carbon-halogen bonds, offering a balance of stability and reactivity. wikipedia.org This reactivity makes brominated compounds like Sodium 4-bromo-2,6-xylenolate valuable substrates for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. vulcanchem.com These powerful carbon-carbon and carbon-nitrogen bond-forming reactions allow for the elaboration of the simple brominated xylenolate into more complex molecular architectures.

Significance of Phenolic Anions in Synthetic and Material Sciences

Phenolic anions, or phenolates, are highly significant reactive species in both classical organic synthesis and modern material science. The phenoxide is formed by the deprotonation of a phenol's hydroxyl group, and the resulting negative charge is delocalized into the aromatic ring, which enhances its nucleophilicity. wikipedia.org This property is central to its role in synthesis. The phenolate (B1203915) anion in this compound can readily act as a nucleophile in reactions such as Williamson ether synthesis (alkylation with alkyl halides) and acylation (reaction with acyl chlorides to form esters). vulcanchem.com

In material science, phenolic anions are foundational to the production of major classes of polymers. Phenol-formaldehyde resins, the first commercially produced synthetic polymers, are formed through the base-catalyzed reaction of phenolates with formaldehyde (B43269). wikipedia.org The phenoxide anion is the key reactive species that attacks the formaldehyde molecule to initiate polymerization. wikipedia.org Furthermore, oxidative coupling polymerization of substituted phenols, such as 2,6-dimethylphenol (B121312), leads to the formation of high-performance engineering plastics like poly(p-phenylene oxide) (PPO). This process often involves the formation of a phenoxy radical from the phenolate. The unique substitution pattern of this compound positions it as a potential monomer for creating functionalized polymers with tailored properties. Additionally, phenolic compounds are well-known for their antioxidant properties, and incorporating them into polymer backbones can enhance the material's stability and lifespan. mdpi.comfrontiersin.org

Overview of Current Research Trajectories for 4-Bromo-2,6-Xylenolate Derivatives

The unique bifunctional nature of this compound, possessing both a nucleophilic phenoxide and a reactive C-Br bond, opens up several advanced research trajectories. Its derivatives are being explored as building blocks for functional materials, specialty polymers, and complex organic molecules.

One major area of research is in polymer chemistry. The compound can be used as a monomer for synthesizing new polymers. For instance, the phenoxide can initiate polymerization or be incorporated into a polymer chain via nucleophilic substitution, while the bromine atom remains available for post-polymerization modification through cross-coupling reactions. This allows for the design of materials with precisely controlled architectures and functionalities. Research into related halogenated phenols suggests applications for such polymers as fire-retardants and high-performance thermoplastics. wikipedia.org The inherent phenolic structure also suggests potential for creating polymers with antioxidant capabilities. mdpi.comfrontiersin.org

In the field of coordination chemistry, the phenoxide group can act as a ligand to form metal complexes. vulcanchem.com These complexes could be investigated for their catalytic activity in various organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be fine-tuned by the presence of the bromo and methyl substituents.

Furthermore, derivatives of this compound serve as key intermediates in multi-step organic synthesis. The bromine atom is an excellent handle for introducing new functional groups via palladium-catalyzed cross-coupling reactions, leading to the synthesis of complex molecules that could be relevant in pharmaceutical and agrochemical research. vulcanchem.comnih.gov For example, similar halogenated aniline (B41778) building blocks are used to create materials for organic electronics like OLEDs and solar cells. ossila.com

Table 2: Potential Research Applications of this compound Derivatives

Research Area Application Rationale
Polymer Science Monomer for specialty polymers Enables synthesis of polymers with tunable properties like fire resistance or antioxidant capacity. wikipedia.orgfrontiersin.org
Polymer Science Chain-end functionalization The bromine atom can be used for post-polymerization modification via cross-coupling. vulcanchem.com
Organic Synthesis Intermediate for complex molecules The C-Br bond is a key site for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. vulcanchem.com
Material Science Precursor for organic electronics Halogenated aromatic compounds are used in synthesizing materials for OLEDs and solar cells. ossila.com

| Coordination Chemistry | Ligand for catalytic metal complexes | The phenoxide can bind to metals, creating catalysts for organic reactions. vulcanchem.com |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85712-10-3

Molecular Formula

C8H8BrNaO

Molecular Weight

223.04 g/mol

IUPAC Name

sodium;4-bromo-2,6-dimethylphenolate

InChI

InChI=1S/C8H9BrO.Na/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,1-2H3;/q;+1/p-1

InChI Key

UPEUQPKXADLKGG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1[O-])C)Br.[Na+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Preparative Routes to 4-Bromo-2,6-Xylenol

4-Bromo-2,6-xylenol serves as the direct precursor to its sodium salt. Its synthesis is primarily achieved through the electrophilic bromination of 2,6-xylenol.

The preparation of 4-bromo-2,6-xylenol involves the direct reaction of 2,6-xylenol with a brominating agent. A common laboratory-scale method involves dissolving 2,6-xylenol in a suitable solvent, such as dichloromethane, and then adding bromine, often dissolved in the same solvent, to the reaction mixture. The reaction proceeds as an electrophilic aromatic substitution. Following the reaction, a workup procedure is typically employed, which may involve washing with a dilute solution of sodium bisulfite to remove excess bromine, followed by extraction and purification steps like recrystallization or chromatography to isolate the pure product.

A representative reaction scheme is as follows:

Starting Material: 2,6-Xylenol

Reagent: Bromine (Br₂)

Solvent: Dichloromethane (CH₂Cl₂)

Product: 4-Bromo-2,6-xylenol

The bromination of 2,6-xylenol is a highly regioselective reaction. The directing effects of the substituents on the aromatic ring govern the position of the incoming bromine atom. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the two methyl (-CH₃) groups are weakly activating, ortho, para-directors.

In the 2,6-xylenol molecule, the two positions ortho to the hydroxyl group (C2 and C6) are already occupied by the methyl groups. Therefore, the strong para-directing influence of the hydroxyl group overwhelmingly directs the electrophilic bromine to the C4 position, which is para to the hydroxyl group and meta to the two methyl groups. This results in the formation of 4-bromo-2,6-xylenol as the major product with high selectivity. The steric hindrance provided by the methyl groups at the C2 and C6 positions further disfavors substitution at the adjacent C3 and C5 positions.

SubstituentPositionActivating/DeactivatingDirecting Effect
Hydroxyl (-OH)C1Strongly ActivatingOrtho, Para
Methyl (-CH₃)C2Weakly ActivatingOrtho, Para
Methyl (-CH₃)C6Weakly ActivatingOrtho, Para

This table illustrates the directing effects influencing the regioselective bromination of 2,6-xylenol.

Transformation to Sodium 4-Bromo-2,6-Xylenolate

The conversion of 4-bromo-2,6-xylenol to this compound is a straightforward acid-base reaction. As a phenol (B47542), 4-bromo-2,6-xylenol is weakly acidic and readily reacts with a strong sodium base to form the corresponding salt (a phenolate (B1203915) or xylenolate) and a byproduct. Common bases used for this transformation include sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOCH₃). The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and is generally quantitative. The resulting sodium salt can then be isolated, often by precipitation or evaporation of the solvent.

Reaction with Sodium Hydroxide: BrC₆H₂(CH₃)₂OH + NaOH → BrC₆H₂(CH₃)₂ONa + H₂O

Synthesis of Related Brominated Xylenol Analogues

Further bromination of 4-bromo-2,6-xylenol can lead to the formation of more highly substituted analogues. sigmaaldrich.cnsigmaaldrich.com The existing substituents on the 4-bromo-2,6-xylenol ring continue to direct the position of subsequent bromination.

The introduction of a second bromine atom onto the 4-bromo-2,6-xylenol ring can yield 3,4-dibromo-2,6-xylenol. In this case, the hydroxyl group directs the incoming electrophile to the remaining open ortho position (C3 or C5, which are equivalent). The reaction is typically performed by treating 4-bromo-2,6-xylenol with a brominating agent in a solvent like chloroform (B151607) or carbon tetrachloride. sigmaaldrich.cnsigmaaldrich.com

PrecursorProduct
4-Bromo-2,6-xylenol3,4-Dibromo-2,6-xylenol

This table shows the precursor-product relationship for the synthesis of the dibrominated analogue.

With sufficient brominating agent and appropriate reaction conditions, further substitution can occur to produce 3,4,5-tribromo-2,6-xylenol. sigmaaldrich.cnsigmaaldrich.com After the formation of the 3,4-dibromo intermediate, the final bromine atom is directed to the last available position on the ring, C5. The synthesis involves the bromination of 4-bromo-2,6-xylenol, likely under more forcing conditions or with a higher stoichiometry of the brominating agent compared to the synthesis of the dibromo-analogue. sigmaaldrich.cnsigmaaldrich.com

PrecursorProduct
4-Bromo-2,6-xylenol3,4,5-Tribromo-2,6-xylenol

This table shows the precursor-product relationship for the synthesis of the tribrominated analogue.

Other Haloxylenol Derivatives

The synthesis of various haloxylenol derivatives often starts from commercially available precursors like 2,6-xylenol. The strategic introduction of halogen atoms onto the xylenol framework is a key step in producing a range of functionalized molecules. The reactivity of the aromatic ring in 2,6-xylenol is influenced by the activating hydroxyl and methyl groups, which direct electrophilic substitution primarily to the para-position. This high regioselectivity leads to the formation of 4-bromo-2,6-xylenol.

Further halogenation of 4-bromo-2,6-xylenol can yield polyhalogenated xylenol derivatives. For instance, the bromination of 4-bromo-2,6-xylenol in solvents like chloroform or carbon tetrachloride can produce 3,4-dibromo-2,6-xylenol and 3,4,5-tribromo-2,6-xylenol. sigmaaldrich.com This demonstrates a pathway to increasing the halogen substitution on the aromatic ring, thereby creating a new set of derivatives with altered chemical properties.

PrecursorReagent(s)Product(s)Solvent(s)Citation(s)
4-Bromo-2,6-xylenolBromine3,4-Dibromo-2,6-xylenolChloroform sigmaaldrich.com
4-Bromo-2,6-xylenolBromine3,4,5-Tribromo-2,6-xylenolCarbon Tetrachloride sigmaaldrich.com

Derivatization Strategies for the Aromatic Core

The aromatic core of this compound, characterized by the presence of a bromine atom, offers a versatile platform for a variety of derivatization strategies. The carbon-bromine (C-Br) bond is moderately reactive, making it an excellent handle for introducing further molecular complexity.

One of the most powerful methods for derivatizing the aromatic core is through transition metal-catalyzed cross-coupling reactions. The C-Br bond in 4-bromo-2,6-xylenol and its corresponding xenolate is amenable to reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the attachment of a wide range of organic fragments to the xylenol ring system.

Electrophilic aromatic substitution is another key strategy for modifying the phenol ring. nih.gov The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring towards electrophiles. While the para-position is blocked by the bromine atom in 4-bromo-2,6-xylenol, further substitution can occur at the remaining ortho positions, as seen in the formation of polybrominated derivatives. sigmaaldrich.comnih.gov To achieve regioselectivity in these reactions, advanced strategies may involve the use of transition-metal catalysts to direct the substitution to a specific C-H bond. nih.gov

Additionally, the phenolic hydroxyl group can be modified to influence the reactivity of the aromatic ring or to introduce new functional groups. nih.gov For instance, conversion of the hydroxyl group to an ether or ester can alter its directing effect in subsequent electrophilic substitution reactions.

Recent research has also explored reductive dehalogenation as a method to generate a reactive fluorenyl anion from 9-bromofluorene, which can then react with various electrophiles. mdpi.com A similar strategy could potentially be applied to 4-bromo-2,6-xylenol to generate an aryl anion for subsequent reactions.

Derivatization StrategyReaction TypePotential Reagents/CatalystsBond FormedCitation(s)
Suzuki-Miyaura CouplingCross-couplingBoronic acids, Palladium catalystC-C
Buchwald-Hartwig AminationCross-couplingAmines, Palladium catalystC-N
Further HalogenationElectrophilic Aromatic SubstitutionBromineC-Br sigmaaldrich.com
Regioselective C-H ActivationFunctionalizationTransition-metal catalysts (e.g., Cu(II))C-C, C-X nih.gov

Reaction Mechanisms and Kinetic Investigations

Mechanistic Pathways of Xylenolate Ion Reactions with Halogens (e.g., Iodine)

The proposed radical mechanism involves the following key steps:

Initiation: Iodine acts as a one-electron oxidizing agent, abstracting an electron from the xylenolate anion (ArO⁻) to form a 4-bromophenoxy radical (ArO•) and an iodine radical anion. ArO⁻ + I₂ → ArO• + I₂•⁻

Propagation: The resulting phenoxy radical can then participate in the polymerization chain. This can occur through the coupling of two phenoxy radicals or by the attack of a phenoxy radical on a xylenolate anion. A plausible propagation step involves the formation of a dimer radical anion, which then loses a bromide ion to form a dimeric phenoxy radical, continuing the chain growth. acs.org

Termination: The reaction chain can be terminated by various radical combination or disproportionation reactions.

Molecular iodine is a versatile reagent in polymer synthesis, capable of initiating reactions through cationic, radical, and other mechanisms. tandfonline.com In some cases, iodine can form a charge-transfer complex with the monomer, which then initiates the polymerization. tandfonline.com The specific pathway is highly dependent on the monomer structure, solvent, and reaction conditions.

Exploration of Nucleophilic Substitution Pathways (e.g., SN2 relevance for brominated aromatic systems)

Nucleophilic substitution on an aromatic ring, such as the displacement of the bromide in 4-bromo-2,6-xylenolate, does not proceed through a classic bimolecular nucleophilic substitution (SN2) mechanism. The geometry of the aromatic ring, being planar with sp2 hybridized carbons, prevents the backside attack required for an SN2 reaction. libretexts.org

Instead, nucleophilic aromatic substitution (SNAr) typically occurs via a two-step addition-elimination mechanism. libretexts.orglibretexts.org

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In this step, the aromaticity of the ring is temporarily lost.

Elimination Step: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

Radical Reactions and Their Role in Xylenolate Transformations

Radical reactions are central to the transformation of 4-bromo-2,6-xylenolate, particularly in oxidative coupling and polymerization processes. The formation of a phenoxy radical is the key initiating event. acs.orgresearchgate.net This can be achieved using one-electron oxidizing agents like iodine or through catalysis by transition metal complexes, such as those involving copper. acs.orgchemicalpapers.com

Once formed, the 4-bromo-2,6-dimethylphenoxy radical is a resonance-stabilized species. The unpaired electron is delocalized over the oxygen atom and the aromatic ring, primarily at the ortho and para positions. This delocalization influences its subsequent reactions. The primary pathway for transformation is through oxidative coupling, where radicals combine to form new carbon-carbon or carbon-oxygen bonds. wikipedia.org

The polymerization of 2,6-xylenol, a closely related compound, is well-understood to proceed via a radical mechanism involving the coupling of phenoxy radicals. chemicalpapers.comcore.ac.uk A similar mechanism is proposed for 4-bromo-2,6-xylenolate. acs.org The propagation can involve several pathways, including:

O-C Coupling: A phenoxy radical attacks the para-carbon of another phenoxy radical or a phenoxide ion, leading to the formation of an ether linkage and elongation of the polymer chain.

C-C Coupling: Two radicals couple at their ortho or para positions, which can lead to the formation of byproducts like diphenoquinones if not controlled. core.ac.uk

The reactivity of these phenoxy radicals can be influenced by interactions with other components in the reaction mixture. For instance, polymer phenoxy radicals have been shown to react effectively with catalytic Cu(II) complexes, which can be a key step in the catalyst's redox cycle during polymerization. chemicalpapers.com

Kinetic Analysis of Polymerization Processes

The polymerization of 4-bromo-2,6-xylenolate initiated by iodine in THF is described as an "exceedingly rapid" process, often completing within seconds. acs.org This suggests a very low activation energy for the propagation steps. Kinetic studies on the polymerization of related substituted phenols often follow complex models, as the reaction can be influenced by multiple factors including monomer concentration, initiator concentration, and temperature.

R_p = k_p[M][M•]

where:

k_p is the rate constant for propagation

[M] is the monomer concentration

[M•] is the concentration of the growing polymer radicals

In the case of 4-bromo-2,6-xylenolate polymerization in THF, the amount of iodine initiator required is relatively small, and the reaction proceeds quickly to yield low molecular weight polymers. acs.org The insolubility of some polymers, such as the homopolymer of tribromo-2,6-xylenol, can also affect the kinetics by causing the polymer to precipitate out of the solution as it is formed, potentially limiting the achievable molecular weight. acs.org

The table below summarizes the conditions for the iodine-initiated polymerization of various bromo-2,6-xylenols in THF, highlighting the rapid nature of the reaction.

Solvent Effects on Reaction Rate and Mechanism

The choice of solvent has a profound impact on the reaction rate and even the mechanistic pathway of reactions involving sodium 4-bromo-2,6-xylenolate. This is evident in the starkly different outcomes of its polymerization in tetrahydrofuran (B95107) (THF) compared to hexamethylphosphoric triamide (HMPT). acs.org

In THF, the polymerization of 4-bromo-2,6-xylenolate and its more highly brominated analogues proceeds rapidly via a proposed radical mechanism. acs.org In contrast, in HMPT, the reaction is believed to proceed through an entirely different pathway involving electrophilic attack of iodine followed by nucleophilic replacement. Furthermore, in HMPT, while 4-bromo-2,6-xylenolate polymerizes readily, the di- and tri-bromo analogues show significantly reduced reactivity, with the tribromo derivative failing to polymerize at all. acs.org

These solvent effects can be attributed to several factors:

Solubility: The solubility of the monomer, the growing polymer chain, and any catalytic species is a primary factor. Poor solubility can lead to the precipitation of reactants or products, effectively halting the reaction. mdpi.com The use of co-solvents is a common strategy to overcome this issue in phenol (B47542) polymerization. mdpi.combme.hu

Solvation of Intermediates: Solvents can differentially solvate the ground state reactants and the transition states or intermediates of a reaction. Polar aprotic solvents like THF are good at solvating cations but less so for anions. The specific solvation of the xylenolate anion and any radical or ionic intermediates can significantly alter the energy barriers of competing reaction pathways. researchgate.net

Hydrogen Bonding: For reactions involving phenols, hydrogen-bond-accepting solvents can form hydrogen bonds with the phenolic hydroxyl group. This can dramatically affect the reactivity, for instance, by altering the O-H bond dissociation enthalpy and influencing the rate of hydrogen atom abstraction by radicals. researchgate.netcmu.edu While sodium xylenolate is an ionic species, the principles of specific solvent-solute interactions remain crucial.

The table below illustrates the contrasting reactivity observed in different solvents for the polymerization of brominated xylenolates.

Spectroscopic and Structural Characterization Methodologies for Derivatives and Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including phenolate (B1203915) derivatives and their polymers. It provides information on the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For derivatives of 4-bromo-2,6-xylenol and related polymers like PPO, ¹H NMR spectra reveal characteristic signals for aromatic and aliphatic protons.

In the case of PPO, key signals include those for the methyl (benzylic) protons, typically observed around 2.1 ppm, and the aryl protons of the polymer backbone, which appear at approximately 6.5 ppm. mdpi.com When the polymer is brominated, particularly at the benzylic position, a new peak emerges around 4.3 ppm, corresponding to the brominated methyl protons (-CH₂Br). mdpi.com The absence of significant shifts in the aryl proton region can indicate that bromination has occurred preferentially at the benzylic positions rather than on the aromatic ring. mdpi.com

For the monomeric precursor, 2,6-dimethylphenol (B121312), the ¹H NMR spectrum shows distinct peaks for the methyl protons, the aromatic protons, and the hydroxyl proton. chemicalbook.com Upon formation of the sodium salt (sodium 4-bromo-2,6-xylenolate), shifts in the aromatic proton signals are expected due to the electronic effect of the phenoxide group.

Table 1: Typical ¹H NMR Chemical Shifts for PPO and its Derivatives.
Proton TypeTypical Chemical Shift (δ, ppm)Compound/PolymerReference
Aromatic Protons (Ar-H)~6.5PPO mdpi.com
Methyl Protons (Ar-CH₃)~2.1PPO mdpi.com
Brominated Methyl Protons (Ar-CH₂Br)~4.3Brominated PPO mdpi.com
Aromatic Protons (terminated chain)~6.3PPO mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. It is particularly useful for studying polymers, where it can be used to determine the content of different structural units, including end groups and branched fragments. researchgate.net The analysis of ¹³C NMR spectra for polyphenylene-type polymers allows for the identification of substituted benzene (B151609) rings and other structural features. researchgate.net For complex polymer systems, such as alloys of polyphenylene ether (PPE) and polyamide, high-resolution NMR techniques are employed to identify the covalent linkages between the different polymer chains. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for 4-bromo-2,6-xylenolate Moiety.
Carbon AtomExpected Chemical Shift Range (δ, ppm)Notes
C-O (Phenolate)155 - 165Deshielded due to oxygen attachment.
C-Br110 - 120Shielded by bromine's inductive effect.
Aromatic C-H125 - 135Typical range for aromatic carbons.
Aromatic C-CH₃130 - 140Quaternary carbons attached to methyl groups.
-CH₃15 - 25Typical range for methyl carbons attached to an aromatic ring.

NMR spectroscopy is a powerful tool for investigating the conformation of polymer chains in solution and in the solid state. For PPO, studies have shown that the polymer can exist in different crystalline forms (α, β, and γ), each with distinct chain conformations. acs.org While techniques like X-ray diffraction are primary for studying crystalline structure, solid-state NMR can provide complementary information on local chain packing and dynamics. In solution, two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine through-space proximities between protons, offering insights into the folding and conformation of polymer chains. researchgate.net

The interpretation of complex NMR spectra can be significantly aided by theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are used to predict NMR chemical shifts for proposed molecular structures. dergipark.org.tr By comparing the calculated spectra with experimental data, researchers can validate structural assignments and distinguish between different possible isomers or conformations. dergipark.org.trmdpi.com This approach is particularly valuable for complex polymer structures where spectral overlap and subtle differences can make empirical interpretation challenging. For example, DFT calculations can help assign specific resonances in the ¹³C NMR spectra of polymers, confirming the presence of specific end groups or branching points. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its polymers, IR spectroscopy can confirm the presence of key structural features.

The IR spectrum of PPO derivatives shows characteristic absorption bands. Aromatic C=C stretching vibrations are typically observed in the 1470-1600 cm⁻¹ region. mdpi.com The crucial ether linkage (C-O-C) in the PPO backbone gives rise to a strong absorption band around 1186 cm⁻¹. mdpi.com For the precursor phenolate, the C-O stretching vibration would be prominent. The presence of a bromine substituent is indicated by a C-Br stretching vibration, which typically appears in the far-infrared region, often below 600 cm⁻¹. jasco-global.com The FTIR spectra of residues from sodium phenolate show a relatively flat profile, indicative of carbonaceous char formation during thermal degradation. mdpi.com

Table 3: Characteristic IR Absorption Bands.
Vibrational ModeTypical Wavenumber (cm⁻¹)Functional GroupReference
Aromatic C-H Stretch3000 - 3100Aryl
Aliphatic C-H Stretch2850 - 3000-CH₃
Aromatic C=C Stretch1470 - 1602Aryl mdpi.com
Ether C-O-C Stretch~1186Aryl Ether (in PPO) mdpi.com
C-Br Stretch500 - 600Bromoalkane/Bromoarene jasco-global.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly sensitive to conjugated systems, such as the benzene ring in phenolate compounds. Phenol (B47542) itself exhibits a maximum absorption (λmax) in the ultraviolet region at approximately 275 nm. docbrown.info When phenol is converted to the sodium phenolate ion in a basic solution, the λmax can shift to a longer wavelength, around 288 nm. taylorandfrancis.com

This shift is due to the increased electron-donating ability of the phenoxide group (-O⁻) compared to the hydroxyl group (-OH), which affects the energy levels of the π-electron system. The presence of substituents on the aromatic ring, such as the bromo and methyl groups in this compound, will further influence the position and intensity of the absorption bands. These substituents can cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) depending on their electronic nature.

Table 4: UV-Vis Absorption Maxima for Phenolic Compounds.
Compoundλmax (nm)Solvent/ConditionsReference
Phenol270Acidic Solution (0.5 M HCl) taylorandfrancis.com
Phenol275Not specified docbrown.info
Sodium Phenolate288Basic Solution (0.5 M NaOH) taylorandfrancis.com

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In polymer chemistry, it provides valuable information about the molecular weight, structure, and composition of macromolecules. For polymers derived from precursors like 4-bromo-2,6-dimethylphenol (B182379), various MS techniques can be employed to elucidate the characteristics of both the oligomers and the high molecular weight polymers. researchgate.net

Direct mass spectrometric analysis, for instance, can be used for the quantification of brominated compounds within a polymer matrix. semanticscholar.orgnih.gov Techniques such as Direct Insertion Probe Mass Spectrometry (DIP-MS) allow for the analysis of solid polymer samples with minimal preparation, providing data on the presence and quantity of brominated species. semanticscholar.orgnih.govacs.org For high molecular weight polymers, which are often non-volatile, specialized MS techniques are required.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique particularly well-suited for determining the molecular weight of large polymers. researchgate.net In this method, the polymer sample is co-crystallized with a matrix compound. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact polymer ions into the gas phase for analysis. This technique can provide detailed information on:

Absolute molecular weight averages (Mn, Mw)

Polydispersity Index (PDI)

End-group analysis

Identification of repeating units

Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS) is another valuable technique, especially for intractable or crosslinked polymers. The polymer is thermally decomposed (pyrolyzed) into smaller, volatile fragments in a controlled manner. These fragments are then separated by gas chromatography and identified by mass spectrometry. ojp.gov This method helps in identifying the monomeric units and understanding the polymer's backbone structure. For a polymer derived from 4-bromo-2,6-xylenolate, Py-GC/MS would be expected to yield fragments corresponding to the brominated xylenol monomer, providing evidence of its incorporation into the polymer chain.

The unique isotopic distribution of bromine (approximately equal abundances of 79Br and 81Br) provides a distinct signature in the mass spectrum, facilitating the identification of bromine-containing fragments and oligomers. acs.org This isotopic pattern is a key advantage when analyzing polymers synthesized from brominated precursors.

Table 1: Information Obtainable from Mass Spectrometry Techniques for Polymer Characterization
Mass Spectrometry TechniquePrimary Information ObtainedApplicability to Polymers from Substituted Phenols
MALDI-TOF MSAbsolute molecular weight (Mn, Mw), Polydispersity (PDI), End-group structureExcellent for soluble, linear polymers to determine precise molecular weight distributions.
Pyrolysis-GC/MSMonomer identification, Polymer backbone structure, Additive analysisUseful for confirming the incorporation of the 4-bromo-2,6-xylenol unit into the polymer structure.
Direct Insertion Probe (DIP) MSQualitative and quantitative analysis of additives (e.g., brominated compounds)Rapid screening and quantification of brominated species within the polymer matrix. semanticscholar.orgnih.gov

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgresearchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org A dissolved polymer sample is passed through a column packed with porous gel particles. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. researchgate.net

For polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), which are often soluble in organic solvents like chloroform (B151607) or tetrahydrofuran (B95107) (THF), GPC is a standard characterization method. researchgate.net High-temperature GPC (HT-GPC) may be required for polymers with limited solubility at room temperature. jordilabs.com

A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column, generating a chromatogram. cirs-ck.com By calibrating the column with polymer standards of known molecular weight (e.g., polystyrene), the retention time can be converted into molecular weight. wikipedia.org This allows for the calculation of several important parameters:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is sensitive to the lower molecular weight portion of the sample. jordilabs.com

Weight Average Molecular Weight (Mw): An average that takes into account the weight fraction of each polymer molecule. Mw is more sensitive to the higher molecular weight molecules. jordilabs.com

Z-Average Molecular Weight (Mz): A higher-order average that is even more sensitive to the high molecular weight fraction. jordilabs.com

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution. researchgate.netjordilabs.com

Research on the polymerization of 4-bromo-2,6-dimethylphenol to form PPO has utilized GPC to characterize the resulting polymers and control their molecular weight. researchgate.netresearchgate.net These studies demonstrate that by varying reaction conditions, polymers with different molecular weight averages and distributions can be synthesized, as confirmed by GPC analysis. researchgate.net

Table 2: Example GPC Data for a Modified Polyphenylene Oxide (PPO) Sample
ParameterSymbolValueDescription
Number Average Molecular WeightMn15,000 g/molAverage molecular weight sensitive to smaller polymer chains. jordilabs.com
Weight Average Molecular WeightMw35,000 g/molAverage molecular weight sensitive to larger polymer chains. jordilabs.com
Z-Average Molecular WeightMz58,000 g/molAverage molecular weight highly sensitive to the largest polymer chains. jordilabs.com
Polydispersity IndexPDI2.33Indicates the breadth of the molecular weight distribution (Mw/Mn). jordilabs.com

Note: The data in this table is illustrative and based on typical values for PPO as described in GPC case studies. jordilabs.com

Coordination Chemistry and Catalyst Development

Potential as Ligands for Transition Metal Ions

The 4-bromo-2,6-xylenolate anion, derived from its corresponding phenol (B47542), possesses the fundamental characteristics of a potent ligand for transition metal ions. As a substituted phenoxide, it is an anionic, oxygen-donating ligand. The presence of two methyl groups in the ortho positions (2 and 6) provides steric bulk around the coordinating oxygen atom, while the bromo group in the para position (4) acts as an electron-withdrawing group, influencing the electronic properties of the aromatic ring and, by extension, the donor strength of the oxygen atom.

Formation of Metal-Xylenolate Complexes

While specific studies detailing the formation of metal complexes with the 4-bromo-2,6-xylenolate ligand are not prominent in the literature, the synthesis would be expected to follow established routes for metal phenoxides. Typically, these complexes are formed through a salt metathesis reaction, where a metal halide or another suitable metal precursor is reacted with sodium 4-bromo-2,6-xylenolate. The sodium salt serves as a convenient source of the xylenolate anion.

An alternative method is the direct reaction of the parent phenol, 4-bromo-2,6-xylenol, with a metal precursor that has basic ligands (e.g., amides or alkoxides), leading to the elimination of a neutral molecule and the formation of the metal-xylenolate bond. The stoichiometry of the reactants would be a key factor in determining the number of xylenolate ligands that coordinate to the metal center.

Characterization of Complex Geometries and Bonding (e.g., Octahedral)

The geometry of any potential metal complex formed with the 4-bromo-2,6-xylenolate ligand would be dictated by the coordination number and the electronic configuration of the central metal ion. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. impactfactor.org For a hexacoordinate metal center, an octahedral geometry would be expected. In such a structure, the xylenolate ligands would occupy positions in the coordination sphere, bonded to the metal through their oxygen atoms.

The steric hindrance from the two ortho-methyl groups on the xylenolate ligand could play a significant role in influencing the final geometry and the number of ligands that can fit around a single metal center. This bulkiness might favor the formation of complexes with lower coordination numbers or lead to distorted geometries. The bonding would primarily be a coordinate covalent bond between the oxygen lone pair of the xylenolate and an empty orbital of the metal ion.

Interactive Table: Potential Geometries of Metal-Xylenolate Complexes

Metal Ion (Example)Coordination NumberLikely GeometryNotes
Cu(II)4Tetrahedral or Square PlanarThe specific geometry would depend on the other ligands present.
Cr(III)6OctahedralA common geometry for Cr(III) complexes.
Zn(II)4TetrahedralZn(II) often forms tetrahedral complexes due to its d¹⁰ configuration.
Ni(II)4 or 6Square Planar or OctahedralThe geometry is sensitive to the ligand field.

This table is illustrative and based on general principles of coordination chemistry, as specific experimental data for 4-bromo-2,6-xylenolate complexes is not available.

Electronic Transitions in Coordination Compounds

The electronic spectra of transition metal complexes containing 4-bromo-2,6-xylenolate ligands would be expected to show features characteristic of phenoxide complexes. These typically include two main types of electronic transitions:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the central metal ion. These transitions are often weak and appear in the visible region of the spectrum, contributing to the color of the complexes. For an octahedral complex, transitions might occur from the t₂g to the eg set of orbitals.

Ligand-to-Metal Charge Transfer (LMCT) Bands: Phenoxide ligands are electron-rich, and they can participate in charge transfer transitions where an electron is excited from a ligand-based molecular orbital to a metal-based d-orbital. These transitions are typically much more intense than d-d transitions and usually occur in the ultraviolet or near-visible region.

Role in Catalytic Systems

The application of specific 4-bromo-2,6-xylenolate complexes in catalysis is not well-documented. However, the structural features of the ligand suggest potential utility in various catalytic transformations, drawing parallels with other bulky phenoxide ligands.

Investigations into Xylenolate-Derived Catalysts

Based on available literature, there are no widespread investigations into catalysts derived specifically from this compound. The field of catalysis often utilizes bulky ligands to create a specific steric environment around a metal center, which can control substrate access and influence selectivity. While the 4-bromo-2,6-xylenolate ligand possesses some steric bulk from the methyl groups, it is less sterically demanding than other commonly used phenoxide ligands, such as those with tert-butyl substituents. This might make it a candidate for reactions where a moderate level of steric hindrance is optimal.

Comparison with Related Bulky Phenoxide Catalysts (e.g., Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide))

A valuable comparison can be made with the well-studied and exceptionally bulky organoaluminum catalyst, Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide), often abbreviated as MABR. MABR is derived from a structurally related phenoxide but with significantly larger tert-butyl groups instead of methyl groups.

MABR is a powerful Lewis acid catalyst known for its unique steric and electronic properties. It has been effectively utilized in a variety of organic transformations, including:

The selective rearrangement of epoxides to carbonyl compounds.

Stereocontrolled Claisen rearrangements.

Intramolecular ene reactions.

The key to MABR's effectiveness is the extreme steric congestion provided by the two ortho-tert-butyl groups and the bromo group at the para position. This steric bulk creates a highly specific coordination environment that can differentiate between various substrates and transition states, leading to high selectivity that is often not achievable with less bulky Lewis acids.

Interactive Table: Comparison of Xylenolate and Bulky Phenoxide Ligands

Feature4-bromo-2,6-xylenolate4-bromo-2,6-di-tert-butylphenoxide
Ortho Substituents Methyl (-CH₃)tert-Butyl (-C(CH₃)₃)
Steric Bulk ModerateHigh
Known Catalyst Example Not widely documentedMethylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR)
Potential Catalytic Role Potentially as a ligand in various transition metal-catalyzed reactions.Component of a highly selective and bulky Lewis acid catalyst.

The smaller methyl groups of the 4-bromo-2,6-xylenolate ligand would result in a less sterically crowded metal center compared to MABR. This could lead to different catalytic activity and selectivity. A catalyst derived from this xylenolate might be more active for substrates that are too large to access the metal center in the MABR system, or it might exhibit a different product selectivity due to the altered steric environment. However, without experimental data, such possibilities remain speculative.

Mechanisms of Catalytic Action

The catalytic activity of this compound stems from the nuanced interplay of the electronic and steric properties of the substituted phenoxide anion and the coordinating sodium cation. While specific mechanistic studies exclusively focused on this compound are not extensively detailed in publicly available literature, its catalytic behavior can be understood by examining the mechanisms of closely related sodium phenoxide systems in key chemical transformations, such as ring-opening polymerizations and oxidative coupling reactions. The substituents on the phenolate (B1203915) ring—a bromine atom at the para position and two methyl groups at the ortho positions—play a crucial role in modulating the nucleophilicity and basicity of the phenoxide oxygen, which in turn dictates the catalytic pathway.

In the context of anionic ring-opening polymerization, for instance of β-lactones, sodium phenoxides act as initiators. The mechanism is highly dependent on the electronic nature of the substituents on the phenoxide ring, which influences the initiator's basicity and nucleophilicity. Generally, three potential pathways are considered:

Nucleophilic attack at the acyl carbon (C2): A highly nucleophilic phenoxide can attack the carbonyl carbon of the lactone ring. This can be followed by an elimination reaction, leading to the formation of a polymer chain with a hydroxyl initial group.

Nucleophilic attack at the β-carbon (C4): The phenoxide can also attack the β-carbon of the lactone, leading to ring-opening and the formation of a polymer with a phenoxy initial group.

Proton abstraction from the α-carbon (C3): A sufficiently basic phenoxide can abstract an acidic proton from the α-carbon of the lactone, leading to the formation of an enolate and subsequent polymerization, resulting in a polymer with a crotonate initial group.

The presence of the electron-withdrawing bromine atom in this compound is expected to decrease the basicity and nucleophilicity of the phenoxide compared to unsubstituted sodium phenoxide. This would likely favor a more controlled polymerization, potentially favoring one of the nucleophilic attack pathways over proton abstraction. The steric hindrance from the two ortho-methyl groups could also influence the regioselectivity of the attack.

Another significant area where sodium phenoxides exhibit catalytic activity is in the oxidative coupling polymerization of phenols, such as 2,6-dimethylphenol (B121312), to produce poly(phenylene oxide), a high-performance thermoplastic. In these reactions, which are often catalyzed by copper-amine complexes, sodium phenoxides can play the role of a co-catalyst or initiator. The generally accepted mechanism involves the formation of a phenoxy radical. The catalytic cycle can be broadly described as follows:

Initiation: The active catalyst, often a copper(II) complex, oxidizes a phenol monomer to a phenoxy radical.

Propagation: The phenoxy radical can then couple with another phenol molecule or another phenoxy radical. This can occur through either a radical-radical coupling or a radical-phenol coupling mechanism.

Rearomatization: The resulting intermediate undergoes tautomerization to regenerate the aromatic ring, forming a dimer and propagating the polymer chain.

The role of this compound in such a system could be to facilitate the initial deprotonation of the phenol monomer, thereby increasing its reactivity towards the metal catalyst. The electronic properties of the 4-bromo-2,6-xylenolate would influence the equilibrium of this deprotonation step.

While detailed kinetic data for reactions catalyzed specifically by this compound are scarce, the following table illustrates the effect of substituents on the initiator efficiency in the anionic polymerization of β-butyrolactone, which provides insight into how the electronic nature of the phenoxide influences the reaction.

Initiator (Sodium Phenoxide Derivative)pKa of Conjugate AcidInitiator Efficiency (%)
Sodium p-nitrophenoxide7.1585
Sodium p-chlorophenoxide9.4292
Sodium phenoxide9.9595
Sodium p-cresolate10.2698
Sodium p-methoxyphenoxide10.2197

This table is illustrative and based on general trends observed for substituted phenoxides in anionic polymerization. The specific values are representative and intended to show the correlation between the electronic nature of the substituent and initiator efficiency.

The data suggest that phenoxides with electron-withdrawing groups (lower pKa of the conjugate acid) can still be effective initiators, although their efficiency might be slightly lower than those with electron-donating groups. This supports the hypothesis that this compound, with its electron-withdrawing bromine, would be an active catalyst, with its specific mechanistic pathway being a balance between its nucleophilicity, basicity, and the steric environment around the oxygen atom.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Sodium 4-bromo-2,6-xylenolate. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

The electronic structure of the 4-bromo-2,6-xylenolate anion is characterized by the delocalization of the negative charge from the oxygen atom into the aromatic ring. The presence of two electron-donating methyl groups at the ortho positions and an electron-withdrawing bromine atom at the para position significantly influences this charge distribution. DFT studies on substituted phenols have shown that such substituents can modify the acidity of the hydroxyl group and the nucleophilicity of the corresponding phenoxide. researchgate.net

Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify the natural charges on each atom. In this compound, the oxygen atom is expected to bear a significant negative charge, making it a primary site for electrophilic attack. The aromatic ring will also exhibit regions of high electron density, particularly at the ortho and para positions relative to the oxygen, making them susceptible to electrophilic substitution, although the para position is blocked by the bromine atom.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For the 4-bromo-2,6-xylenolate anion, the HOMO is expected to be localized primarily on the oxygen atom and the aromatic ring, indicating its role as an electron donor in chemical reactions. The LUMO, on the other hand, would be distributed over the aromatic system, indicating where the molecule can accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties of 4-bromo-2,6-xylenolate Anion (Illustrative Data) This table presents hypothetical data that would be obtained from DFT calculations.

PropertyCalculated ValueMethod
HOMO Energy-2.5 eVB3LYP/6-311+G(d,p)
LUMO Energy1.8 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap4.3 eVB3LYP/6-311+G(d,p)
Natural Charge on Oxygen-0.75 eNBO Analysis
Natural Charge on Bromine-0.05 eNBO Analysis

Molecular Dynamics Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide valuable insights into the polymerization process that leads to the formation of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. researchgate.netacs.org

While classical MD simulations with non-reactive force fields are widely used to study the properties of the resulting polymer, researchgate.net the use of reactive force fields (like ReaxFF) allows for the simulation of the chemical reactions involved in polymerization. acs.org These simulations can model the bond-forming and bond-breaking events as the monomer units link together to form polymer chains.

An MD simulation of the polymerization of this compound would typically involve placing a number of monomer units, along with any necessary initiators or catalysts, in a simulation box. The system's trajectory is then calculated by integrating Newton's laws of motion, providing a detailed view of the polymerization process at the atomic level.

Key aspects of the polymerization process that can be investigated with MD simulations include:

Chain Initiation and Propagation: Observing the initial steps of the reaction and the subsequent addition of monomer units to the growing polymer chain.

Chain Conformation and Entanglement: Studying how the polymer chains fold and interact with each other as they grow.

Solvent Effects: Understanding the role of the solvent in the polymerization process by including solvent molecules in the simulation.

Temperature and Pressure Effects: Investigating how changes in reaction conditions affect the rate of polymerization and the properties of the resulting polymer.

Simulations of the final PPO polymer can also provide information on its physical properties, such as its glass transition temperature, mechanical strength, and diffusion of small molecules within the polymer matrix. youtube.com

Table 2: Parameters for a Hypothetical Molecular Dynamics Simulation of Polymerization This table provides an example of the setup for an MD simulation.

ParameterValue
Force FieldReaxFF or a suitable reactive force field
Number of Monomer Units100
Simulation Box Size50 x 50 x 50 ų
Temperature400 K
Pressure1 atm
Simulation Time10 ns

Computational Modeling of Reaction Mechanisms

Computational modeling of reaction mechanisms provides a detailed, step-by-step understanding of how a chemical reaction proceeds. For the polymerization of this compound, this involves identifying the elementary reaction steps, locating the transition states, and calculating the activation energies for each step. DFT calculations are a primary tool for this purpose. nih.gov

The oxidative coupling polymerization of phenols is believed to proceed via a radical mechanism. uc.edu For this compound, the reaction would likely be initiated by the oxidation of the phenoxide to a phenoxy radical. This radical can then react with another phenoxide or phenoxy radical to form a dimer, which is the first step in the formation of the polymer chain.

Computational modeling can be used to explore different possible reaction pathways. For example, the coupling of two phenoxy radicals can occur in different ways, leading to different linkages in the polymer chain. By calculating the activation energies for each possible pathway, the most likely reaction mechanism can be determined.

A typical computational study of the reaction mechanism would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, intermediates, products, and transition states.

Frequency Calculations: Confirming that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactants and products.

Energy Calculations: Determining the relative energies of all species to construct a reaction energy profile.

A theoretical study of the Kolbe-Schmitt reaction, which also involves sodium phenoxide, revealed a mechanism with three transition states and three intermediates, showcasing the complexity that can be unraveled through computational modeling. researchgate.net

Table 3: Hypothetical Calculated Activation Energies for Polymerization Steps This table presents illustrative activation energies for key steps in the polymerization of this compound.

Reaction StepCalculated Activation Energy (kcal/mol)Computational Method
Phenoxide Oxidation to Phenoxy Radical15.2DFT (B3LYP/6-311+G(d,p))
C-O Coupling of Two Phenoxy Radicals8.5DFT (B3LYP/6-311+G(d,p))
C-C Coupling of Two Phenoxy Radicals12.1DFT (B3LYP/6-311+G(d,p))

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful methods for predicting the spectroscopic parameters of molecules, such as NMR chemical shifts. escholarship.org These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, is a widely used approach for calculating NMR chemical shifts. nih.gov

The predicted ¹H and ¹³C NMR spectra of this compound would show characteristic signals for the methyl protons and carbons, as well as for the aromatic protons and carbons. The chemical shifts of these nuclei are sensitive to their local electronic environment. For example, the electron-donating methyl groups would be expected to shield the ortho carbons, shifting their ¹³C NMR signals to a lower frequency (upfield). Conversely, the electronegative oxygen and bromine atoms would deshield the carbons to which they are attached, shifting their signals to a higher frequency (downfield).

The accuracy of predicted NMR chemical shifts can be improved by considering factors such as the solvent environment, which can be modeled using implicit or explicit solvent models, and by averaging the results over different conformations of the molecule. github.io In recent years, machine learning models have also emerged as a rapid and accurate method for predicting NMR chemical shifts. nrel.govnih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-bromo-2,6-xylenolate Anion (Illustrative Data) This table presents hypothetical ¹³C NMR chemical shifts calculated using DFT. The carbon atoms are numbered starting from the carbon attached to the oxygen.

Carbon AtomPredicted Chemical Shift (ppm)Computational Method
C1 (C-O)158.2GIAO-DFT (B3LYP/6-311+G(d,p))
C2, C6 (C-CH₃)130.5GIAO-DFT (B3LYP/6-311+G(d,p))
C3, C5 (C-H)129.8GIAO-DFT (B3LYP/6-311+G(d,p))
C4 (C-Br)115.7GIAO-DFT (B3LYP/6-311+G(d,p))
CH₃16.9GIAO-DFT (B3LYP/6-311+G(d,p))

Future Research Directions and Interdisciplinary Prospects

Development of Novel Synthetic Routes to Functionalized Xylenolates

Future research will likely focus on developing innovative and efficient synthetic pathways to a diverse range of functionalized xylenolates derived from Sodium 4-bromo-2,6-xylenolate. The presence of the bromine atom is a key feature, serving as a versatile handle for a variety of cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce a wide array of substituents at the para-position of the xylenolate ring.

Furthermore, the development of novel synthetic routes could also involve the functionalization of the methyl groups. While typically less reactive than the aromatic ring, the methyl groups could potentially be modified through free-radical halogenation followed by nucleophilic substitution, opening up another avenue for structural diversification. Research in this area would aim to create a library of xylenolate derivatives with tailored electronic and steric properties for various applications.

Synthetic StrategyPotential FunctionalizationTarget Properties
Palladium-catalyzed cross-couplingAryl, vinyl, alkynyl, or amino groups at the 4-positionTunable electronic and photophysical properties
Nucleophilic aromatic substitutionIntroduction of heteroatoms (e.g., N, O, S) at the 4-positionAltered solubility and coordination chemistry
Functionalization of methyl groupsIntroduction of acidic, basic, or coordinating groupsEnhanced catalytic activity or material performance

Design of Advanced Materials Based on 4-Bromo-2,6-Xylenolate Polymers

The polymerization of 4-bromo-2,6-xylenolate monomers is a promising avenue for the creation of advanced materials with unique properties. Oxidative polymerization of the corresponding phenol (B47542) can lead to the formation of poly(p-phenylene oxide) (PPO) derivatives. The bromine atom on each repeating unit of the polymer chain can serve as a reactive site for post-polymerization modification. This would allow for the fine-tuning of the polymer's physical and chemical properties.

For instance, the introduction of hydrophilic or ionic groups could lead to the development of novel ion-exchange membranes for applications in water purification or energy storage. The incorporation of chromophores or fluorophores could result in new photoactive or emissive materials. Furthermore, the bromine atoms could be utilized to create cross-linked polymer networks with enhanced thermal and mechanical stability. Research in this area will focus on controlling the polymerization process to achieve desired molecular weights and developing efficient post-polymerization modification strategies.

Material TypePotential ApplicationKey Feature
Ion-exchange membranesFuel cells, water desalinationFunctionalized polymer backbone with ionic groups
Photoactive polymersOrganic electronics, sensorsIncorporation of chromophoric or fluorophoric moieties
High-performance thermosetsAerospace, automotive industriesCross-linked polymer networks with enhanced stability

Expansion of Catalytic Applications in Organic Transformations

Substituted phenoxides are known to act as ligands for various metal catalysts, and this compound is a promising candidate for exploration in this area. The steric bulk provided by the two methyl groups, combined with the electronic influence of the bromine atom, could lead to unique catalytic activities and selectivities. Future research could investigate the use of this xylenolate as a ligand in a variety of transition metal-catalyzed reactions, such as C-C and C-N bond formation.

Catalytic SystemPotential ReactionRole of Xylenolate
Transition metal complexesCross-coupling reactions, polymerizationSterically demanding and electronically tunable ligand
OrganocatalysisAldol and Michael additionsBrønsted base or nucleophilic catalyst
Polymer-supported catalysisHeterogeneous catalysisActive catalytic site on a polymer backbone

Integration with Supramolecular Chemistry Principles

The structure of this compound makes it an interesting building block for the construction of supramolecular assemblies. The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. nih.govnih.gov The aromatic ring can engage in π-π stacking interactions, while the phenoxide oxygen can act as a hydrogen bond acceptor.

Future research could explore the self-assembly of this xylenolate into well-defined supramolecular architectures, such as coordination polymers, metal-organic frameworks (MOFs), or liquid crystals. By co-crystallizing with other molecules, it may be possible to create host-guest complexes with specific recognition properties. wikipedia.org The interplay of these non-covalent interactions could lead to the development of new materials with interesting optical, electronic, or porous properties.

Supramolecular AssemblyDriving InteractionPotential Application
Crystal engineeringHalogen bonding, π-π stackingDesign of functional solid-state materials
Host-guest complexesHydrogen bonding, van der Waals forcesMolecular recognition, sensing
Coordination polymers/MOFsMetal-ligand coordinationGas storage, catalysis, separation

Exploration of New Methodologies for Mechanistic Elucidation

A deeper understanding of the reactivity and behavior of this compound will require the application of advanced analytical and computational techniques. Future research in this area will focus on elucidating the mechanisms of reactions involving this compound, both in its role as a reactant and as a potential catalyst or ligand.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor the progress of reactions in real-time and identify transient intermediates. researchgate.net Kinetic studies will provide valuable data on reaction rates and the factors that influence them. Computational chemistry, using methods such as density functional theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states. researchgate.net This combined experimental and theoretical approach will provide a comprehensive picture of the chemical behavior of this compound and guide the design of new applications.

MethodologyInformation GainedResearch Focus
In-situ spectroscopyIdentification of reaction intermediatesReal-time monitoring of synthetic and catalytic reactions
Kinetic analysisReaction rates and mechanismsUnderstanding the factors controlling reactivity
Computational modelingReaction pathways and transition statesPredicting and rationalizing chemical behavior

Q & A

Basic: What are the critical steps for synthesizing Sodium 4-bromo-2,6-xylenolate with high purity, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves bromination of 2,6-xylenol followed by sodium salt formation. Key considerations include:

  • Brominating Agent Selection: Use N-bromosuccinimide (NBS) or molecular bromine in a controlled environment to avoid over-bromination.
  • Temperature Control: Maintain temperatures between 0–5°C during bromination to minimize side reactions (e.g., di-substitution), as demonstrated in analogous bromination protocols .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>97%). Monitor purity via HPLC or melting point analysis, as emphasized in reagent catalogs for similar brominated aromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.